Bienvenue dans la boutique en ligne BenchChem!

2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid

Antileishmanial Leishmania donovani Quinoline-4-carboxylic acid

2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid (CAS 327105-96-4) is a synthetic quinoline-4-carboxylic acid derivative (C21H15NO3, MW 329.35 g/mol) featuring a 6-methoxy-2-naphthyl substituent at the 2-position. It belongs to the 2-arylquinoline-4-carboxylic acid class, a scaffold recognized for antileishmanial, antimalarial, and kinase-inhibitory potential.

Molecular Formula C21H15NO3
Molecular Weight 329.355
CAS No. 327105-96-4
Cat. No. B2647552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid
CAS327105-96-4
Molecular FormulaC21H15NO3
Molecular Weight329.355
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
InChIInChI=1S/C21H15NO3/c1-25-16-9-8-13-10-15(7-6-14(13)11-16)20-12-18(21(23)24)17-4-2-3-5-19(17)22-20/h2-12H,1H3,(H,23,24)
InChIKeyGOGMULHCVISZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid (CAS 327105-96-4): A Defined Quinoline-4-carboxylic Acid Scaffold for Neglected Disease Research


2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid (CAS 327105-96-4) is a synthetic quinoline-4-carboxylic acid derivative (C21H15NO3, MW 329.35 g/mol) featuring a 6-methoxy-2-naphthyl substituent at the 2-position [1]. It belongs to the 2-arylquinoline-4-carboxylic acid class, a scaffold recognized for antileishmanial, antimalarial, and kinase-inhibitory potential [2]. The compound has been explicitly synthesized and characterized as compound Q14 in a focused antileishmanial study, with full spectral confirmation (IR, NMR, MS) and a reported melting point of 280°C [1].

Why 2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid Cannot Be Replaced by Unsubstituted Naphthyl or Simple Phenyl Quinoline-4-carboxylic Acid Analogs


Within the quinoline-4-carboxylic acid class, antileishmanial potency varies by >200-fold depending on the 2-aryl substituent [1]. The 6-methoxy-2-naphthyl group in Q14 (IC50 = 31.9 µg/mL) confers distinct activity that cannot be extrapolated from the unsubstituted 2-naphthyl analog (CAS 13605-87-3), for which no published antileishmanial data exist. Similarly, 2-(4-methoxyphenyl) and 2-(4-bromophenyl) analogs from the same study span IC50 values of 1.49 to >200 µg/mL, demonstrating that subtle aryl modifications drive order-of-magnitude potency shifts [1]. Procuring a generic 2-arylquinoline-4-carboxylic acid without the specific 6-methoxy-2-naphthyl substitution carries the risk of selecting a compound with uncharacterized—and potentially absent—antileishmanial activity.

Head-to-Head Antileishmanial and Molecular Docking Evidence for 2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid (Q14) Versus Closest Synthesized Analogs


Antileishmanial potency of Q14 against L. donovani promastigotes compared to direct structural analogs Q4, Q5, Q6, Q12 and clinical standards

In a standardized in vitro promastigote assay, Q14 (the target compound) exhibited an IC50 of 31.90 µg/mL against Leishmania donovani. This places it as moderately active, positioned between the more potent Q12 (IC50 = 17.19 µg/mL) and the weakly active Q6 (IC50 = 84.49 µg/mL) [1]. The 1.8-fold difference between Q14 and Q12, and the 2.6-fold difference between Q14 and Q6, demonstrate that the 6-methoxynaphthalen-2-yl substitution yields a potency level that is distinct from both the 4-bromophenyl-6-nitro (Q12) and 6-bromo-4-bromophenyl (Q6) substitution patterns. Q14 was markedly more potent than Q5 (IC50 = 103 µg/mL; 3.2-fold difference) and Q15 (IC50 = 208 µg/mL; 6.5-fold difference).

Antileishmanial Leishmania donovani Quinoline-4-carboxylic acid

Molecular docking energy of Q14 against L. donovani DHODH compared to Q4, Q5, Q6, and Q12

Against L. donovani dihydroorotate dehydrogenase (DHODH), Q14 achieved the most favorable docking score of −10.4 kcal/mol among all 15 synthesized compounds [1]. This represents a 1.1–1.3 kcal/mol improvement over Q12 (−9.3 kcal/mol), Q4 (−9.0 kcal/mol), Q5 (−8.6 kcal/mol), and Q6 (−8.1 kcal/mol). Against pteridine reductase (PTR1) and N-myristoyltransferase (NMT), Q14 scored −8.9 kcal/mol on both targets, exceeding Q12 by 1.3 and 0.4 kcal/mol, respectively.

Molecular docking DHODH Leishmania donovani

Physicochemical differentiation: clogP and Lipinski compliance of Q14 versus Q6

Q14 maintains compliance with Lipinski's rule of five, while the structurally related Q6 (6-bromo-2-(4-bromophenyl) analog) violates the rule due to clogP > 5 [1]. This violation was linked to reduced cell membrane penetration and diminished antileishmanial activity (Q6 IC50 = 84.49 µg/mL vs. Q14 IC50 = 31.9 µg/mL). The 6-methoxy-2-naphthyl group thus provides a balance of lipophilicity that preserves drug-likeness while maintaining membrane permeability.

Drug-likeness Lipinski's rules clogP

Synthetic accessibility: Q14 exhibits the highest reported yield (94%) among the 15-compound quinoline-4-carboxylic acid series

Q14 was obtained in 94% yield via the Pfitzinger reaction, the highest among all 15 compounds synthesized in the series (range: 46%–94%) [1]. This compares favorably to Q12 (90%), Q4 (87%), and Q3 (46%). The high yield and straightforward purification (brown powder, m.p. 280°C) indicate favorable scalability for multi-gram procurement.

Synthesis yield Pfitzinger reaction Scalability

STAT3 inhibitory activity of a Q14-derived ester prodrug versus the free carboxylic acid scaffold

An ester derivative of Q14 (2-(6-methoxy-2-naphthalenyl)-4-quinolinecarboxylic acid [2-[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl] ester; BDBM46397) demonstrated STAT3 inhibitory activity with an IC50 of 4.63 µM in a high-throughput screening assay [1]. A structurally distinct ester derivative (BDBM42261) showed weaker activity (IC50 = 50 µM) against Yersinia protein tyrosine phosphatase. These data indicate that the Q14 carboxylic acid scaffold, when appropriately esterified, can engage the STAT3 target—a pathway relevant in oncology and inflammation—while the free acid serves as a versatile synthetic intermediate.

STAT3 inhibition Prodrug BindingDB

Defined Application Scenarios for 2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid (Q14) Based on Quantitative Differentiation Evidence


Antileishmanial Hit-to-Lead Optimization Requiring a Characterized 2-Arylquinoline-4-carboxylic Acid with Known Potency and Multi-Target Docking Profile

Q14 provides a validated starting point for antileishmanial lead optimization against L. donovani, with an experimentally determined IC50 of 31.9 µg/mL in promastigote assays [1]. Its multi-target docking profile—including the most favorable DHODH score (−10.4 kcal/mol) in the series—supports its use in fragment-based or structure-guided design programs targeting visceral leishmaniasis. Unlike the unsubstituted 2-naphthyl analog (CAS 13605-87-3) that lacks published biological data, Q14 offers immediately actionable SAR anchoring points at the quinoline 6-position and the naphthyl methoxy group.

Medicinal Chemistry Programs Requiring a STAT3-Targeting Quinoline Scaffold with Demonstrated Derivatization Potential

The Q14 carboxylic acid scaffold, when converted to ester prodrugs, has produced compounds with STAT3 inhibitory activity (IC50 = 4.63 µM) [2]. This makes the free acid (Q14) a strategic intermediate for oncology-focused medicinal chemistry, where the 4-carboxylic acid handle enables modular esterification or amidation to explore STAT3-targeted prodrugs or PROTAC conjugates.

Drug-Likeness Filtering and ADME Profiling Studies Using a Lipinski-Compliant Naphthyl-Quinoline Probe

Q14's compliance with Lipinski's rule of five—in contrast to the closely related Q6 (clogP >5)—positions it as a suitable probe for permeability, solubility, and metabolic stability assays [1]. Procurement of Q14 for ADME panels provides a clean, rule-of-five-compliant comparator against which more lipophilic, violation-prone analogs can be benchmarked.

Scalable Synthesis and Process Chemistry Development Leveraging a High-Yield Pfitzinger Reaction Product

With a reported yield of 94% under standard Pfitzinger conditions—the highest in the 15-compound series—Q14 is amenable to multi-gram scale-up [1]. This supports process chemistry development, cost-effective procurement for large-scale biological screening, and the establishment of reliable supply chains for collaborative neglected disease drug discovery consortia.

Quote Request

Request a Quote for 2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.